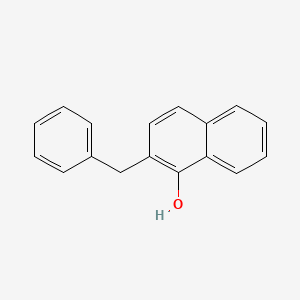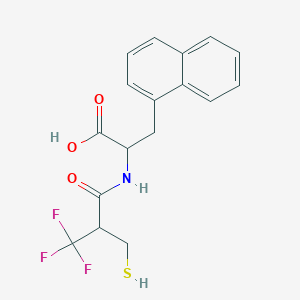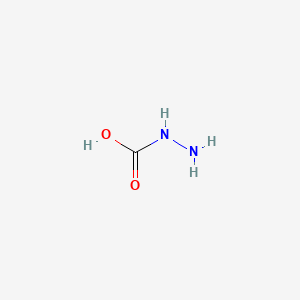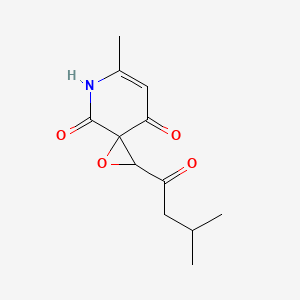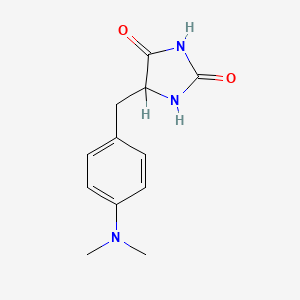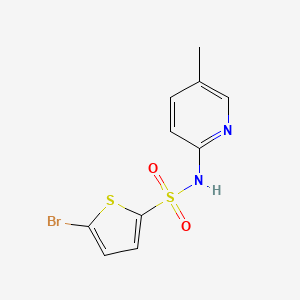
5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide is an organic compound with the molecular formula C10H9BrN2O2S2 It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Bromination: The thiophene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonation: The brominated thiophene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The sulfonated thiophene is coupled with 5-methylpyridin-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonyl chloride
Uniqueness
5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential biological activity, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C10H9BrN2O2S2 |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-7-2-4-9(12-6-7)13-17(14,15)10-5-3-8(11)16-10/h2-6H,1H3,(H,12,13) |
InChIキー |
GDIMZIOJMARTTP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
正規SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


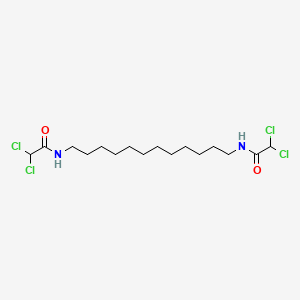
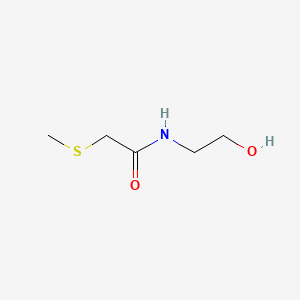

![2-[(2-Oxo-3-piperidinyl)sulfamoyl]benzoic acid](/img/structure/B1213460.png)
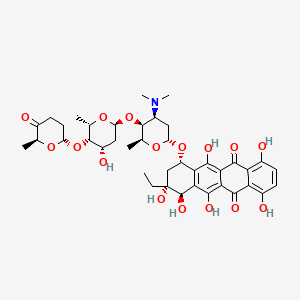
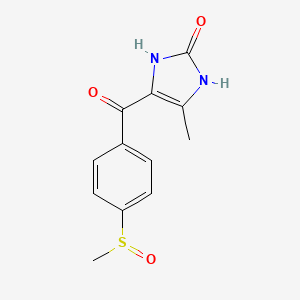

![[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate](/img/structure/B1213464.png)
